molecular formula C10H9F7O2 B13418957 7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione CAS No. 559-99-9

7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione

Cat. No.: B13418957
CAS No.: 559-99-9
M. Wt: 294.17 g/mol
InChI Key: NOQZTHSTUPFMOL-UHFFFAOYSA-N
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Description

7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione is a fluorinated diketone characterized by a conjugated ene-dione system, a methyl substituent at position 2, and seven fluorine atoms distributed at positions 7, 8, and 7. This structure combines electron-withdrawing fluorine atoms with a conjugated α,β-unsaturated diketone framework, which is expected to confer unique reactivity and physicochemical properties.

Properties

CAS No.

559-99-9

Molecular Formula

C10H9F7O2

Molecular Weight

294.17 g/mol

IUPAC Name

7,7,8,8,9,9,9-heptafluoro-2-methylnon-2-ene-4,6-dione

InChI

InChI=1S/C10H9F7O2/c1-5(2)3-6(18)4-7(19)8(11,12)9(13,14)10(15,16)17/h3H,4H2,1-2H3

InChI Key

NOQZTHSTUPFMOL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione generally involves the construction of the fluorinated diketone framework through selective fluorination and carbonylation reactions on a suitable alkene or alkyne precursor. The key challenges include controlling regioselectivity of fluorination and preserving the diketone functionality.

Method 1: Fluorination of Nonene-4,6-dione Precursors

  • Starting Material: 2-Methylnonane-4,6-dione or related diketones without fluorine substituents.
  • Fluorinating Agents: Selective electrophilic fluorination reagents such as xenon difluoride (XeF2), cobalt trifluoride (CoF3), or elemental fluorine under controlled conditions.
  • Reaction Conditions: Typically conducted at low temperatures (-78°C to 0°C) to avoid over-fluorination and degradation of the diketone. Solvents such as acetonitrile or dichloromethane are preferred for their stability under fluorination conditions.
  • Outcome: Introduction of fluorine atoms at the terminal alkyl positions (7,7,8,8,9,9,9) to yield the heptafluoro substitution pattern while maintaining the diketone moiety.

Method 2: Transition Metal-Catalyzed Cyclocarbonylation and Alkylidene Formation

  • Catalysts: Rhodium(I) and molybdenum carbonyl complexes have been employed to catalyze cyclocarbonylation reactions that form α,β-unsaturated diketones with fluorinated side chains.
  • Procedure:
    • Starting from allenic or alkynic precursors tethered to amino esters or related functional groups, the transition metal catalyst promotes cyclization and carbonyl insertion.
    • Reaction conditions typically involve moderate heating (50–100°C) under CO atmosphere.
    • The choice of catalyst influences regioselectivity and stereochemistry of the resulting alkylidene diketones.
  • Relevance: While primarily used for synthesizing cyclopentenone derivatives, this methodology can be adapted for the preparation of fluorinated diketones structurally related to this compound by modifying the substrate and reaction parameters.

Method 3: Multi-Step Synthesis via Fluorinated Building Blocks

  • Step 1: Synthesis of fluorinated alkyl halides or fluorinated alkyl ketones as building blocks.
  • Step 2: Coupling of these fluorinated intermediates with methyl-substituted diketones through aldol condensation or Michael addition reactions.
  • Step 3: Final oxidation or dehydrogenation steps to introduce the alkene functionality at position 2.
  • Advantages: This approach allows precise control over fluorine placement and functional group compatibility.
  • Limitations: Requires multiple purification steps and careful handling of fluorinated intermediates.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Fluorination of diketones 2-Methylnonane-4,6-dione XeF2, CoF3, F2 Low temperature, inert solvents Direct fluorination, relatively simple Risk of over-fluorination, harsh reagents
Transition metal-catalyzed cyclocarbonylation Allenic/alkynic precursors tethered to amino esters Rhodium(I), Mo(CO)6 Moderate heat, CO atmosphere High regio- and stereocontrol Requires specialized catalysts, complex substrates
Multi-step synthesis via fluorinated building blocks Fluorinated alkyl halides, methyl diketones Various coupling agents, oxidants Multi-step, varied Precise fluorine placement Labor-intensive, multiple purifications

Research Findings and Optimization Notes

  • Selectivity: Transition metal-catalyzed methods provide superior control over regio- and stereochemistry, crucial for the synthesis of complex fluorinated diketones.
  • Yield: Fluorination reactions using XeF2 yield moderate to high yields (50–80%) but require careful temperature control to minimize side reactions.
  • Scalability: Multi-step syntheses offer modularity but are less amenable to large-scale production due to complexity and cost of fluorinated reagents.
  • Purification: Chromatographic techniques, especially silica gel column chromatography, are essential to isolate the pure compound, as noted in related steroid and diketone purification protocols.
  • Safety: Handling fluorinating agents and transition metal catalysts requires strict safety protocols due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed:

Scientific Research Applications

7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione is a fluorinated organic compound with the molecular formula C10H9F7O2C_{10}H_9F_7O_2 and a molecular weight of approximately 294.17 g/mol. This compound is characterized by seven fluorine atoms, which significantly influence its chemical properties and reactivity. It exhibits high stability and resistance to thermal degradation because of the strong carbon-fluorine bonds. The boiling point of the compound is around 217.3 °C, and it has a density of 1.339 g/cm3g/cm^3.

Potential Applications

This compound has potential applications in various fields:

  • ** interaction studies** Interaction studies are essential for understanding its behavior in biological systems and environmental contexts. Preliminary studies suggest that fluorinated compounds can interact differently with enzymes and receptors compared to their non-fluorinated counterparts due to altered lipophilicity and steric factors. Further research is needed to elucidate specific interaction mechanisms and potential implications for safety and efficacy in applications.

Machine learning and deep learning algorithms enable researchers to identify potential bioactive compounds from large datasets quickly and automate structure prediction . Flavonoids, commonly found in various plants, are a class of polyphenolic compounds having a basic structural unit of 2-phenylchromone . Flavonoid compounds have attracted much attention because of their wide biological applications .

Natural Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione (CAS 10372-98-2)

This compound (hereafter referred to as tetradecafluoro-dione ) shares the diketone backbone and fluorinated alkyl chain with the target compound but differs in fluorine substitution and functional groups:

Property 7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione 1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione
Fluorine atoms 7 (positions 7,8,9) 14 (positions 1,2,3,7,8,9)
Substituents Methyl group at C2; double bond at C2–C3 No methyl group; saturated backbone
Functional groups α,β-unsaturated diketone Saturated diketone
Electron-withdrawing effects Moderate (fewer fluorines) Strong (higher fluorine density)

Key Differences :

  • Fluorination Pattern : The tetradecafluoro-dione has twice as many fluorine atoms, distributed across positions 1–3 and 7–9, enhancing its electron-withdrawing character and likely increasing its acidity compared to the heptafluoro target compound .
  • Steric Effects : The methyl group in the target compound may hinder nucleophilic attack at C2, whereas the tetradecafluoro-dione’s unsubstituted backbone allows for greater accessibility in chemical reactions.
Other Perfluorinated Compounds

The Pharos Project lists several perfluorinated propanes and propanamide derivatives (e.g., 1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane, CAS 354-92-7). These compounds lack the diketone functionality but share high thermal stability and chemical inertness due to perfluorination. Unlike the target compound, their saturated structures and absence of reactive carbonyl groups limit their utility in coordination chemistry or as ligands .

Research Findings and Implications

  • Reactivity: Fluorinated diketones like the tetradecafluoro-dione are known to act as chelating agents for transition metals (e.g., lanthanides), forming stable complexes. The target compound’s conjugated system may further enhance metal-binding selectivity .
  • Thermal Stability : The tetradecafluoro-dione’s high fluorine content correlates with exceptional thermal stability (decomposition >250°C), suggesting the target compound may exhibit similar resilience despite fewer fluorines .
  • Solubility : Fluorinated alkyl chains typically reduce solubility in polar solvents. The methyl group in the target compound could marginally improve solubility in organic media compared to the fully fluorinated analog.

Q & A

Q. What experimental design strategies are recommended for synthesizing 7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione to ensure reproducibility?

Methodological Answer: A factorial design approach is critical for optimizing synthesis parameters such as temperature, solvent polarity, and catalyst loading. Pre-experimental screening (e.g., Taguchi methods) can identify dominant variables, while orthogonal arrays minimize experimental runs . For fluorinated compounds, inert atmosphere protocols and real-time monitoring (e.g., FTIR or Raman spectroscopy) are essential to track intermediate stability and side reactions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with 19F^{19}\text{F} NMR to confirm fluorination patterns. Differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) are recommended for purity assessment. Cross-reference spectral data with NIST Chemistry WebBook standards to mitigate instrumental biases .

Q. What stability challenges arise during storage of fluorinated diketones, and how can they be addressed?

Methodological Answer: Conduct accelerated aging studies under varied humidity, temperature, and light exposure. Use Design of Experiments (DoE) to model degradation kinetics. Encapsulation in fluoropolymer-coated containers or lyophilization in anhydrous matrices can enhance shelf-life .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer: Employ quantum mechanical calculations (e.g., DFT) to map potential energy surfaces and identify transition states. Compare computed activation barriers with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may arise from solvent effects or unaccounted intermediates, necessitating multiscale simulations (QM/MM) .

Q. What advanced reactor designs are suitable for scaling fluorinated diketone reactions while minimizing environmental impact?

Methodological Answer: Microfluidic reactors with integrated membrane separation (e.g., perfluorinated ionomers) enable precise control over exothermic fluorination steps. Couple computational fluid dynamics (CFD) simulations with real-time AI-driven adjustments to optimize residence time and heat transfer .

Q. How can researchers reconcile conflicting thermodynamic data from calorimetric vs. computational studies of this compound?

Methodological Answer: Perform sensitivity analyses on calorimetric datasets to identify systematic errors (e.g., heat loss or incomplete reaction). Validate computational enthalpy values using high-precision methods like isothermal titration calorimetry (ITC). Discrepancies >5% warrant re-evaluation of force fields or basis sets in simulations .

Q. What statistical frameworks are optimal for analyzing multifactor interactions in degradation studies of fluorinated diketones?

Methodological Answer: Apply response surface methodology (RSM) with central composite designs to model non-linear relationships. Use partial least squares regression (PLSR) to handle collinear variables (e.g., pH and ionic strength). Bayesian inference can quantify uncertainty in degradation pathways .

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